molecular formula C25H32O2 B12541708 12-(9H-Fluoren-2-YL)dodecanoic acid CAS No. 144450-19-1

12-(9H-Fluoren-2-YL)dodecanoic acid

Cat. No.: B12541708
CAS No.: 144450-19-1
M. Wt: 364.5 g/mol
InChI Key: TVPHJWDQIZUONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(9H-Fluoren-2-YL)dodecanoic acid: is an organic compound that belongs to the class of fluorenes. It is characterized by a fluorene moiety attached to a dodecanoic acid chain. This compound is known for its unique structural properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(9H-Fluoren-2-YL)dodecanoic acid typically involves the reaction of 9H-fluorene with dodecanoic acid under specific conditions. One common method includes the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide and 12-aminododecanoic acid as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 12-(9H-Fluoren-2-YL)dodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorene ring, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives of the dodecanoic acid chain.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

12-(9H-Fluoren-2-YL)dodecanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 12-(9H-Fluoren-2-YL)dodecanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorene moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Bromo-9,9-diethyl-9H-fluorene
  • (S)-2-(9H-Fluoren-9-yl)methoxycarbonylamino-3-(5-bromothiophen-2-yl)propanoic acid
  • (S)-tert-Butyl 6-(9H-fluoren-9-yl)methoxycarbonylamino-2-aminohexanoate hydrochloride

Uniqueness: 12-(9H-Fluoren-2-YL)dodecanoic acid is unique due to its specific combination of a fluorene moiety with a dodecanoic acid chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

144450-19-1

Molecular Formula

C25H32O2

Molecular Weight

364.5 g/mol

IUPAC Name

12-(9H-fluoren-2-yl)dodecanoic acid

InChI

InChI=1S/C25H32O2/c26-25(27)15-9-7-5-3-1-2-4-6-8-12-20-16-17-24-22(18-20)19-21-13-10-11-14-23(21)24/h10-11,13-14,16-18H,1-9,12,15,19H2,(H,26,27)

InChI Key

TVPHJWDQIZUONE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.